molecular formula C15H10N4OS B11213891 2-(2-hydroxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione

2-(2-hydroxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione

Cat. No.: B11213891
M. Wt: 294.3 g/mol
InChI Key: JPQJOKUIJBZBQK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-HYDROXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE-5-THIONE typically involves the reaction of 4-hydrazinoquinazoline with potassium ethylxanthogenate. This reaction proceeds via a Dimroth-like rearrangement, leading to the formation of the desired compound . The reaction conditions often include refluxing in glacial acetic acid to facilitate the intramolecular heterocyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(2-HYDROXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE-5-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(2-HYDROXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE-5-THIONE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-HYDROXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE-5-THIONE stands out due to its unique hydroxyl and thione functional groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H10N4OS

Molecular Weight

294.3 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

InChI

InChI=1S/C15H10N4OS/c20-12-8-4-2-6-10(12)13-17-14-9-5-1-3-7-11(9)16-15(21)19(14)18-13/h1-8,20H,(H,17,18)

InChI Key

JPQJOKUIJBZBQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C4C=CC=CC4=NC(=S)N3N2)O

Origin of Product

United States

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